2-[1-ethyl-5-oxo-3-(pyridin-3-ylmethyl)-2-thioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide
Overview
Description
2-[1-ethyl-5-oxo-3-(pyridin-3-ylmethyl)-2-thioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide is a complex organic compound that features a unique combination of functional groups, including an imidazolidinone ring, a pyridine moiety, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-ethyl-5-oxo-3-(pyridin-3-ylmethyl)-2-thioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide typically involves multiple steps:
Formation of the Imidazolidinone Ring: The imidazolidinone ring can be synthesized by reacting ethyl isothiocyanate with an appropriate amine under controlled conditions to form the thioxoimidazolidinone intermediate.
Introduction of the Pyridine Moiety: The pyridine moiety can be introduced through a nucleophilic substitution reaction, where the thioxoimidazolidinone intermediate reacts with a pyridine derivative.
Acetylation: The final step involves the acetylation of the intermediate with 4-methoxyphenylacetic acid under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, solvents, and specific reaction conditions to enhance the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under controlled conditions to achieve substitution reactions.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors.
Pharmaceuticals: It may serve as a lead compound for the development of new therapeutic agents.
Materials Science: The compound’s functional groups can be exploited for the synthesis of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[1-ethyl-5-oxo-3-(pyridin-3-ylmethyl)-2-thioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to bind to active sites, potentially inhibiting or modulating the activity of these targets. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Imidazolidinones: Compounds with similar imidazolidinone rings but different substituents.
Pyridine Derivatives: Compounds with pyridine moieties but different functional groups attached.
Thioxo Compounds: Compounds with thioxo groups but different core structures.
Uniqueness
The uniqueness of 2-[1-ethyl-5-oxo-3-(pyridin-3-ylmethyl)-2-thioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide lies in its combination of functional groups, which provides a distinct set of chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-[1-ethyl-5-oxo-3-(pyridin-3-ylmethyl)-2-sulfanylideneimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3S/c1-3-23-19(26)17(24(20(23)28)13-14-5-4-10-21-12-14)11-18(25)22-15-6-8-16(27-2)9-7-15/h4-10,12,17H,3,11,13H2,1-2H3,(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBWYZBGGJKWPNL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(N(C1=S)CC2=CN=CC=C2)CC(=O)NC3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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